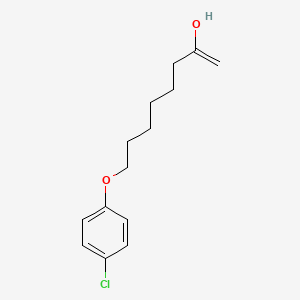

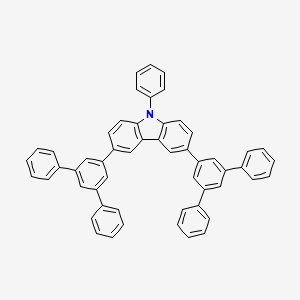

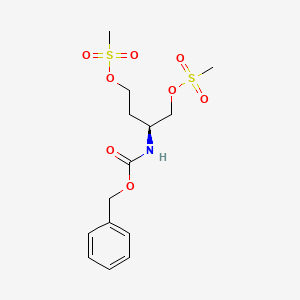

![molecular formula C11H7N3O4 B598605 2-(5-硝基呋喃-2-基)-1H-苯并[d]咪唑-7-醇 CAS No. 1202677-99-3](/img/structure/B598605.png)

2-(5-硝基呋喃-2-基)-1H-苯并[d]咪唑-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol” is a compound that belongs to the nitrofuran class . Nitrofurans are synthetic molecules introduced in the 1940s and 1950s . They have been used as topical anti-infective agents effective against gram-negative and gram-positive bacteria . They are used for superficial wounds, burns, ulcers, and skin infections . Nitrofurans have also been administered orally in the treatment of trypanosomiasis .

Synthesis Analysis

The synthesis of nitrofuran compounds involves a variety of methods. One method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method involves the synthesis of 5-nitrofuran-2-carbohydrazides .Molecular Structure Analysis

The molecular structure of nitrofuran compounds is characterized by the presence of a nitro group at the C2 position . The composition of the nitro group at the C2 position makes each nitrofuran different .Chemical Reactions Analysis

Nitrofuran compounds are prodrugs . In E. coli, they are activated via reduction by 2 type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes catalyze a stepwise 2-electron reduction of the nitro moiety into reactive nitroso and hydroxylamino derivatives .科学研究应用

Anti-MRSA and Anti-H. pylori Agents

The compound has been used in the synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, which have shown significant antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori . These derivatives were found to be more effective than ampicillin, the reference drug .

Anti-Gram-positive Bacteria Agents

The compound has shown potent antibacterial activity against Gram-positive bacteria . This makes it a promising candidate for the development of new antibacterial drugs.

Anti-Gram-negative Bacteria Agents

Although the compound did not show effectiveness against Gram-negative microorganisms in the study , it’s worth noting that the structural modifications and the introduction of different functional groups could potentially enhance its activity against these types of bacteria.

Anti-Infectious Drugs

The compound’s potent antibacterial activity makes it a promising candidate for the development of new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

Antimicrobial Activity

The compound has been used in the synthesis of new derivatives that have shown significant antimicrobial activity against various strains of bacteria . This suggests that it could be used as a base structure for the development of new antimicrobial agents.

Synthesis of Imidazo[1,2-a]benzimidazole Derivatives

The compound has been used in the synthesis of nitrofuran derivatives of imidazo[1,2-a]-benzimidazole . These derivatives have been found to exhibit diverse pharmacological activities .

未来方向

Nitrofuran compounds are being studied for their potential as antimicrobial and antitubercular agents . The development of new potent antimicrobials remains a great concern due to the rapid growth in microbial resistance and emergence of multi-drug resistant pathogens . Therefore, these potent antibacterial derivatives could be considered as promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

属性

IUPAC Name |

2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJUERGXXSMFHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

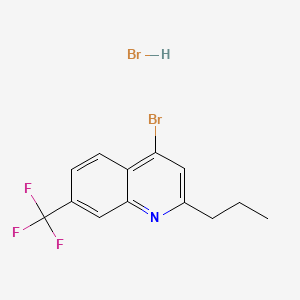

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)